molecular formula C16H26O6 B144196 Bis(4-(vinyloxy)butyl) succinate CAS No. 135876-32-3

Bis(4-(vinyloxy)butyl) succinate

Cat. No.: B144196
CAS No.: 135876-32-3
M. Wt: 314.37 g/mol
InChI Key: XUEAJYHEEJKSLM-UHFFFAOYSA-N
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Description

Bis(4-(vinyloxy)butyl) succinate is a useful research compound. Its molecular formula is C16H26O6 and its molecular weight is 314.37 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cationic Cyclopolymerization

Bis(4-(vinyloxy)butyl) succinate has been studied in the context of cationic cyclopolymerization, with research focusing on the impact of the central spacer chain structure on polymerization tendencies. This includes the investigation of divinyl ethers like 1,4-bis[(4-vinyloxy)butoxy]butane in the polymerization process, providing insights into the structural variety of spacer chains (Hashimoto, Ohashi, & Kodaira, 2002).

Curing Studies in Vinyl Ester Resins

Another application area is the curing behavior of vinyl ester resin, where bis(methacryloxy) derivatives of diglycidyl ether of bisphenol A, containing acrylates such as this compound, are utilized. These studies are essential for understanding the curing rate, acid value, activation energy, and specific heat in different conditions, which is vital for industrial applications (Kant, Mishra, & Rai, 1992).

Biodegradation of Environmental Pollutants

Research has also explored the role of enzymes like laccase in the biodegradation of environmental pollutants, including compounds similar to this compound. This is crucial for assessing the biodegradability of such compounds in natural environments, contributing to environmental bioremediation strategies (Chhaya & Gupte, 2013).

Bio-based Plasticizers

This compound is evaluated in mixtures with other compounds as bio-based plasticizers for materials like poly(vinylchloride). This research is significant in developing sustainable plasticizers with fast absorption rates, high compatibility, and improved plasticization efficiency, contributing to environmentally friendly material science (Chaudhary et al., 2015).

Polymer Network Degradation

Studies have also been conducted on novel copolymer networks containing this compound. These investigations focus on understanding the degradation behaviors of these polymer networks in acidic conditions, which is vital for applications in biodegradable materials and environmental sustainability (Sui, Shi, & Fu, 2011).

Properties

IUPAC Name

bis(4-ethenoxybutyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O6/c1-3-19-11-5-7-13-21-15(17)9-10-16(18)22-14-8-6-12-20-4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEAJYHEEJKSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)CCC(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390614
Record name Bis[4-(vinyloxy)butyl] succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135876-32-3
Record name 1,4-Bis[4-(ethenyloxy)butyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135876-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(vinyloxy)butyl] succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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